molecular formula C36H54O11 B3366592 beta-D-Glucopyranosiduronic acid, (3beta,4alpha,16alpha)-17-carboxy-16-hydroxy-23-oxo-28-norolean-12-en-3-yl CAS No. 1393-03-9

beta-D-Glucopyranosiduronic acid, (3beta,4alpha,16alpha)-17-carboxy-16-hydroxy-23-oxo-28-norolean-12-en-3-yl

Cat. No.: B3366592
CAS No.: 1393-03-9
M. Wt: 662.8 g/mol
InChI Key: PIGTXFOGKFOFTO-FVFWYJKVSA-N
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Description

Beta-D-Glucopyranosiduronic acid, (3beta,4alpha,16alpha)-17-carboxy-16-hydroxy-23-oxo-28-norolean-12-en-3-yl is a complex organic compound known for its presence in various natural products, particularly flavonoids. This compound is recognized for its significant biological activities, including anti-inflammatory and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Glucopyranosiduronic acid, (3beta,4alpha,16alpha)-17-carboxy-16-hydroxy-23-oxo-28-norolean-12-en-3-yl typically involves the use of wogonin as a starting material. The process includes several steps of stereocontrolled reactions to ensure the correct configuration of the final product. Key reagents used in these reactions include (2S,3S,4R,5R,6R)-6-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources, particularly from the roots of Glychirriza glabra L. The extraction process is followed by purification steps to achieve high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

Beta-D-Glucopyranosiduronic acid, (3beta,4alpha,16alpha)-17-carboxy-16-hydroxy-23-oxo-28-norolean-12-en-3-yl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different scientific and industrial applications .

Scientific Research Applications

Beta-D-Glucopyranosiduronic acid, (3beta,4alpha,16alpha)-17-carboxy-16-hydroxy-23-oxo-28-norolean-12-en-3-yl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-D-Glucopyranosiduronic acid, (3beta,4alpha,16alpha)-17-carboxy-16-hydroxy-23-oxo-28-norolean-12-en-3-yl involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, its antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-carboxy-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54O11/c1-31(2)13-14-36(30(44)45)19(15-31)18-7-8-21-32(3)11-10-23(46-29-26(41)24(39)25(40)27(47-29)28(42)43)33(4,17-37)20(32)9-12-34(21,5)35(18,6)16-22(36)38/h7,17,19-27,29,38-41H,8-16H2,1-6H3,(H,42,43)(H,44,45)/t19-,20+,21+,22+,23-,24-,25-,26+,27-,29+,32-,33-,34+,35+,36+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGTXFOGKFOFTO-FVFWYJKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50930429
Record name 16,28-Dihydroxy-23,28-dioxoolean-12-en-3-yl hexopyranosiduronic acid
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Molecular Weight

662.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Deliquescent solid; [Merck Index]
Record name Quillaja saponin
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Solubility

FREELY SOL IN DILUTE ACIDS
Details The Merck Index. 10th ed. Rahway, New Jersey: Merck Co., Inc., 1983., p. 1161
Record name QUILLAJA SAPONIN
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Impurities

FLUID EXTRACT AND A TINCTURE (20%) PREPARED FROM THE FLUID EXTRACT. THE ACTIVE PRINCIPLES CONTAINED IN THE BARK ARE 2 SAPONINS, QUILLAJA SAPONIN & QUILLAIC ACID OR QUILLAJA SAPOGENIN. SMALL ANT OF SACCHAROSE, STARCHES, CALCIUM OXALATE, VITAMIN C, & A FEW OTHER UNIDENTIFIED COMPONENTS ARE...PRESENT. /QUILLAJA/
Details Fenaroli's Handbook of Flavor Ingredients. Volume 1. Edited, translated, and revised by T.E. Furia and N. Bellanca. 2nd ed. Cleveland: The Chemical Rubber Co., 1975., p. 447
Record name QUILLAJA SAPONIN
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Color/Form

AMORPHOUS POWDER

CAS No.

1393-03-9
Record name Quillajasaponin
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Record name .beta.-D-Glucopyranosiduronic acid, (3.beta.,4.alpha.,16.alpha.)-17-carboxy-16-hydroxy-23-oxo-28-norolean-12-en-3-yl
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Record name 16,28-Dihydroxy-23,28-dioxoolean-12-en-3-yl hexopyranosiduronic acid
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Record name β-d-Glucopyranosiduronic acid, (3β,4α,16α)-17-carboxy-16-hydroxy-23-oxo-28-norolean-12-en-3-yl
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Record name QUILLAJASAPONIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-Glucopyranosiduronic acid, (3beta,4alpha,16alpha)-17-carboxy-16-hydroxy-23-oxo-28-norolean-12-en-3-yl
Reactant of Route 2
beta-D-Glucopyranosiduronic acid, (3beta,4alpha,16alpha)-17-carboxy-16-hydroxy-23-oxo-28-norolean-12-en-3-yl
Reactant of Route 3
beta-D-Glucopyranosiduronic acid, (3beta,4alpha,16alpha)-17-carboxy-16-hydroxy-23-oxo-28-norolean-12-en-3-yl
Reactant of Route 4
beta-D-Glucopyranosiduronic acid, (3beta,4alpha,16alpha)-17-carboxy-16-hydroxy-23-oxo-28-norolean-12-en-3-yl
Reactant of Route 5
beta-D-Glucopyranosiduronic acid, (3beta,4alpha,16alpha)-17-carboxy-16-hydroxy-23-oxo-28-norolean-12-en-3-yl
Reactant of Route 6
beta-D-Glucopyranosiduronic acid, (3beta,4alpha,16alpha)-17-carboxy-16-hydroxy-23-oxo-28-norolean-12-en-3-yl

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